molecular formula C11H9BrO3 B8284299 (5-bromo-2-methyl-1-benzofuran-3-yl) acetate

(5-bromo-2-methyl-1-benzofuran-3-yl) acetate

Cat. No.: B8284299
M. Wt: 269.09 g/mol
InChI Key: ZQLSBAMLSZDLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-methyl-1-benzofuran-3-yl) acetate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an acetate group at the 3-position of the benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-methyl-1-benzofuran-3-yl) acetate typically involves the following steps:

    Bromination: The starting material, 2-methylbenzofuran, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Acetylation: The brominated intermediate is then subjected to acetylation. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form 2-methyl-1-benzofuran-3-yl acetate.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 5-bromo-2-methyl-1-benzofuran-3-carboxylic acid.

    Reduction: Formation of 2-methyl-1-benzofuran-3-yl acetate.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-methyl-1-benzofuran-3-yl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (5-bromo-2-methyl-1-benzofuran-3-yl) acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetate group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom may contribute to its binding affinity to specific targets.

Comparison with Similar Compounds

    2-Methyl-1-benzofuran-3-yl acetate: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.

    5-Bromo-1-benzofuran-3-yl acetate: Lacks the methyl group, which can affect its overall properties and applications.

    5-Bromo-2-methyl-1-benzofuran: Lacks the acetate group, which may influence its solubility and biological interactions.

Uniqueness: (5-Bromo-2-methyl-1-benzofuran-3-yl) acetate is unique due to the combination of the bromine, methyl, and acetate groups, which collectively contribute to its distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

(5-bromo-2-methyl-1-benzofuran-3-yl) acetate

InChI

InChI=1S/C11H9BrO3/c1-6-11(15-7(2)13)9-5-8(12)3-4-10(9)14-6/h3-5H,1-2H3

InChI Key

ZQLSBAMLSZDLLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)Br)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-(1-carboxy-ethoxy)-benzoic acid (31.2 g, 108 mmol), acetic anhydride (216 mL) and anhydrous sodium acetate (21.8 g, 266 mmol) is heated under reflux (150° C.) for 4 h. After cooling to room temperature the reaction mixture is carefully quenched with ice-cold water (500 mL). A white precipitate is formed which is collected by suction filtration, thoroughly washed with water and dried in vacuo at 45° C. to afford the title compound as a white powder (19.0 g, 70.6 mmol, 65%). MS (ES+): 269 (M(C11H979BrO3)+H)+.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Yield
65%

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